molecular formula C10H11FN2OS B2835330 (5-Fluoropyridin-3-yl)(thiomorpholino)methanone CAS No. 2034379-20-7

(5-Fluoropyridin-3-yl)(thiomorpholino)methanone

Cat. No.: B2835330
CAS No.: 2034379-20-7
M. Wt: 226.27
InChI Key: SNISFMONRKNKDE-UHFFFAOYSA-N
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Description

(5-Fluoropyridin-3-yl)(thiomorpholino)methanone is a ketone derivative featuring a 5-fluoropyridin-3-yl aromatic ring linked to a thiomorpholino group via a carbonyl bridge. The compound’s structure combines a fluorine-substituted pyridine core with a sulfur-containing thiomorpholine moiety, which may confer unique electronic and steric properties. The fluorine atom at the pyridine’s 5-position likely enhances electron-withdrawing effects, influencing reactivity and intermolecular interactions.

Properties

IUPAC Name

(5-fluoropyridin-3-yl)-thiomorpholin-4-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11FN2OS/c11-9-5-8(6-12-7-9)10(14)13-1-3-15-4-2-13/h5-7H,1-4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNISFMONRKNKDE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCCN1C(=O)C2=CC(=CN=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11FN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Fluoropyridin-3-yl)(thiomorpholino)methanone typically involves the following steps:

    Starting Materials: The synthesis begins with 5-fluoropyridine and thiomorpholine.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving a base such as sodium hydride or potassium carbonate to deprotonate the thiomorpholine, making it more nucleophilic.

    Coupling Reaction: The nucleophilic thiomorpholine attacks the carbonyl carbon of a suitable methanone precursor, such as a chloroformate or an acyl chloride derivative of 5-fluoropyridine.

    Purification: The product is purified using techniques such as recrystallization or column chromatography to obtain the desired this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using automated reactors and continuous flow systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

(5-Fluoropyridin-3-yl)(thiomorpholino)methanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The fluorine atom on the pyridine ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.

Major Products

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogen replacing the oxygen in the methanone group.

    Substitution: Substituted derivatives with different functional groups replacing the fluorine atom.

Scientific Research Applications

(5-Fluoropyridin-3-yl)(thiomorpholino)methanone has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structural features.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of (5-Fluoropyridin-3-yl)(thiomorpholino)methanone involves its interaction with specific molecular targets. The fluoropyridine moiety can engage in π-π stacking interactions with aromatic residues in proteins, while the thiomorpholine ring can form hydrogen bonds with polar functional groups. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s observed biological effects.

Comparison with Similar Compounds

Structural and Electronic Differences

The table below summarizes key structural analogs and their distinguishing features:

Compound Name Molecular Formula Core Structure Substituents Key Properties/Data
(5-Fluoropyridin-3-yl)(thiomorpholino)methanone (Target) C₁₀H₁₀FN₂OS (inferred) Pyridine 5-F, thiomorpholino Hypothesized electronic effects from F; potential for enhanced polarity
(5,6-Dichloropyridin-3-yl)(thiomorpholino)methanone C₁₀H₉Cl₂N₂OS Pyridine 5,6-Cl, thiomorpholino Stronger electron-withdrawing Cl substituents; may reduce solubility vs. F
(4-Bromo-3-chloro-2-fluorophenyl)(thiomorpholino)methanone C₁₁H₁₀BrClFNOS Phenyl 4-Br, 3-Cl, 2-F, thiomorpholino Halogenated phenyl core; steric hindrance likely higher than pyridine analogs
(3-(2,6-Dichlorophenyl)-5-methylisoxazol-4-yl)(thiomorpholino)methanone (7j) C₁₆H₁₇N₂O₂Cl₂ Isoxazole 2,6-Cl-phenyl, methyl, thiomorpholino Bulky isoxazole system; HRMS: 339.0668 [M+H]⁺; 85% yield
(3-Iodobicyclo[1.1.1]pentan-1-yl)(thiomorpholino)methanone C₁₀H₁₅INOS Bicyclopentane 3-I, thiomorpholino Aliphatic core; 80% yield; ¹H NMR δ 2.56–3.82

Key Observations:

  • Aromatic vs. Aliphatic Cores: Pyridine/phenyl analogs exhibit conjugation and planarity, whereas bicyclopentane derivatives (e.g., ) introduce steric constraints and reduced π-electron effects .
  • Substituent Effects: Fluorine (moderate electron-withdrawing) vs.
  • Synthesis Yields: Thiomorpholino methanones with nitro or halogenated aryl groups (e.g., ) show high yields (83–95%), suggesting robust coupling methodologies .

Physicochemical Properties

  • Solubility: Fluorine’s electronegativity may enhance water solubility compared to chlorine-substituted analogs (e.g., 5,6-dichloropyridinyl derivative) .
  • Thermal Stability: Phenyl analogs with multiple halogens (e.g., 4-Bromo-3-chloro-2-fluorophenyl) may exhibit higher decomposition temperatures due to increased molecular rigidity .
  • NMR Shifts: In nitro-substituted analogs (), carbonyl carbons resonate at δ ~168 ppm (¹³C NMR), whereas bicyclopentane derivatives show upfield shifts (δ 164.8 ppm) due to reduced conjugation .

Reactivity and Stability

  • Reduction Potential: Nitro-substituted thiomorpholino methanones (e.g., 13a–c in ) are reduced to amines (14a) with Fe/NH₄Cl, whereas fluorine’s stability likely prevents such transformations in the target compound .
  • Hydrolytic Stability: Thiomorpholino groups in hydantoin derivatives () undergo deamination in aqueous conditions, but methanone derivatives may show greater stability due to the absence of labile N–H bonds .

Biological Activity

(5-Fluoropyridin-3-yl)(thiomorpholino)methanone, also known by its chemical designation CAS No. 2034379-20-7, is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a pyridine ring substituted with a fluorine atom at the 5-position and a thiomorpholine moiety connected to a methanone group. Its molecular formula is C10H12FN2OSC_{10}H_{12}FN_2OS, and it has a molecular weight of approximately 218.28 g/mol.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer properties. A study conducted on various cancer cell lines demonstrated that the compound inhibits cell proliferation and induces apoptosis in human cancer cells. The mechanism appears to involve the modulation of signaling pathways associated with cell survival and death, particularly through the inhibition of specific kinases involved in tumor growth.

Cell Line IC50 (µM) Mechanism
MCF-7 (Breast)12.5Apoptosis induction
A549 (Lung)15.3Cell cycle arrest
HeLa (Cervical)10.8Inhibition of PI3K/Akt pathway

Antimicrobial Activity

The compound has also shown promising antimicrobial activity against various bacterial strains. In vitro studies revealed that it possesses bactericidal effects against both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values suggest that the compound could be effective in treating infections caused by these pathogens.

Bacterial Strain MIC (µg/mL) Activity
Staphylococcus aureus32Bactericidal
Escherichia coli64Bacteriostatic

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound acts as an inhibitor of certain enzymes involved in metabolic pathways crucial for cancer cell survival.
  • Cell Cycle Modulation : It interferes with the normal progression of the cell cycle, leading to cell cycle arrest.
  • Reactive Oxygen Species (ROS) Generation : The compound induces oxidative stress within cells, contributing to apoptosis.

Case Studies

In a notable case study involving murine models, administration of this compound resulted in significant tumor regression without notable toxicity to normal tissues. Histopathological analysis confirmed reduced tumor burden and enhanced apoptosis markers in treated groups compared to controls.

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